Methyl 3-((4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H12F4N2O2S |
|---|---|
Molecular Weight |
360.3 g/mol |
IUPAC Name |
methyl 3-[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylpropanoate |
InChI |
InChI=1S/C15H12F4N2O2S/c1-23-13(22)6-7-24-14-20-11(8-12(21-14)15(17,18)19)9-2-4-10(16)5-3-9/h2-5,8H,6-7H2,1H3 |
InChI Key |
OGSSWPBEYHQGJO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCSC1=NC(=CC(=N1)C(F)(F)F)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of β-Keto Esters and Amidines
The pyrimidine ring is typically synthesized via cyclocondensation between β-keto esters and amidines. For this compound, ethyl 4,4,4-trifluoroacetoacetate reacts with 4-fluorophenylacetamidine under basic conditions to form the 4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-4-ol intermediate.
-
Reactants : Ethyl trifluoroacetoacetate (0.05 mol), 4-fluorophenylacetamidine hydrochloride (0.05 mol), sodium methoxide (0.075 mol).
-
Conditions : Reflux in ethanol (100 mL, 10 h).
-
Workup : Acidification with HCl (pH 7), extraction with ethyl acetate.
-
Yield : ~85% (analogous intermediates).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 80°C |
| Catalyst | Sodium methoxide |
| Solvent | Ethanol |
| Purification | Column chromatography (hexane/ethyl acetate) |
Chlorination of Pyrimidin-4-ol
The hydroxyl group at position 2 of the pyrimidine is replaced with chlorine to create a reactive site for subsequent thioetherification. Phosphorus oxychloride (POCl₃) is commonly used.
-
Reactants : 4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidin-4-ol (0.05 mol), POCl₃ (0.1 mol).
-
Conditions : Reflux in acetonitrile (120 mL, 8 h) with diisopropylethylamine (0.06 mol).
-
Workup : Neutralization with NaOH (pH 9), extraction with dichloromethane.
-
Yield : 54–62% (for analogous chloro-pyrimidines).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 80°C |
| Solvent | Acetonitrile |
| Base | Diisopropylethylamine |
Thioetherification Strategies
Nucleophilic Aromatic Substitution (SNAr)
The chloro-pyrimidine undergoes SNAr with methyl 3-mercaptopropanoate under basic conditions to form the thioether linkage.
-
Reactants : 2-Chloro-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine (0.2 mmol), methyl 3-mercaptopropanoate (0.3 mmol).
-
Conditions : K₂CO₃ (50 mmol) in dry acetone, reflux (5–9 h).
-
Workup : Filtration, concentration, column chromatography.
-
Yield : 70–90% (estimated for analogous reactions).
Key Data :
| Parameter | Value |
|---|---|
| Base | Potassium carbonate |
| Solvent | Acetone |
| Temperature | 60–80°C |
Photocatalytic Nickel-Catalyzed Coupling
A modern approach employs nickel catalysis under blue LED irradiation for C–S bond formation, enhancing efficiency and regioselectivity.
-
Reactants : 2-Bromo-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine (0.2 mmol), methyl 3-mercaptopropanoate (0.3 mmol).
-
Catalyst : NiBr₂- glyme (0.05 equiv.), mpg-CN (mesoporous graphitic carbon nitride).
-
Conditions : DMA solvent, N₂ atmosphere, 455 nm LED, 25°C, 4 h.
-
Yield : >90% (for similar thioetherifications).
Key Data :
| Parameter | Value |
|---|---|
| Light Source | Blue LED (455 nm) |
| Catalyst Loading | 5 mol% NiBr₂- glyme |
| Solvent | DMA |
Alternative Routes
Ullmann-Type Coupling
Copper-mediated coupling between bromo-pyrimidines and thiols offers an alternative, though less efficient, pathway.
-
Reactants : 2-Bromo-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine, methyl 3-mercaptopropanoate.
-
Catalyst : CuI (10 mol%), 1,10-phenanthroline (20 mol%).
-
Conditions : DMSO, 100°C, 24 h.
-
Yield : 40–60%.
Direct Thiol Alkylation
Preformed pyrimidine thiols can alkylate methyl bromopropionate, though this method is less common due to thiol stability issues.
-
Reactants : 2-Mercapto-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine, methyl bromopropionate.
-
Conditions : K₂CO₃ in DMF, 60°C, 6 h.
-
Yield : 50–65%.
Critical Analysis of Methodologies
Efficiency and Scalability
-
SNAr : High yields (~90%) but requires elevated temperatures and anhydrous conditions.
-
Photocatalytic : Superior atom economy and mild conditions, but specialized equipment (LED setup) limits scalability.
-
Ullmann : Moderate yields, suitable for small-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanoate can undergo various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Brominated or nitrated derivatives of the fluorophenyl group.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have highlighted the potential of methyl 3-((4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanoate as an anticancer agent. A series of pyrimidine derivatives were synthesized, and their anticancer activities were evaluated against various human cancer cell lines. For instance, compounds featuring trifluoromethyl groups exhibited significant antiproliferative effects against prostate (PC3), leukemia (K562), cervical (HeLa), and lung (A549) cancer cells at concentrations as low as 5 μg/ml .
2. Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes that are crucial in cancer progression. In particular, it has shown promise as an inhibitor of certain kinases involved in tumor growth signaling pathways. The inhibition constant (IC50) values indicate a high potency, suggesting its potential role in targeted cancer therapies .
Agricultural Applications
1. Antifungal Properties
Research has demonstrated that this compound exhibits antifungal activity against several plant pathogens. In vitro assays revealed that at a concentration of 50 μg/ml, the compound effectively inhibited the growth of fungi such as Botrytis cinerea and Sclerotinia sclerotiorum, making it a candidate for agricultural fungicide development .
2. Insecticidal Activity
In addition to its antifungal properties, the compound has been evaluated for insecticidal activity against agricultural pests. It demonstrated moderate effectiveness against species such as Mythimna separata and Spodoptera frugiperda, suggesting its potential use in integrated pest management strategies .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (μg/ml) | Mechanism of Action |
|---|---|---|
| PC3 | 5 | Kinase inhibition |
| K562 | 5 | Apoptotic pathway activation |
| HeLa | 5 | Cell cycle arrest |
| A549 | 5 | Induction of oxidative stress |
Table 2: Antifungal Activity Against Plant Pathogens
| Pathogen | Concentration (μg/ml) | Inhibition (%) |
|---|---|---|
| Botrytis cinerea | 50 | 96.76 |
| Sclerotinia sclerotiorum | 50 | 82.73 |
| Phomopsis sp. | 50 | 54.37 |
Case Studies
Case Study 1: Anticancer Efficacy
In a study published in Pharmaceuticals, this compound was identified as a potent anticancer agent through high-throughput screening against the NCI-60 panel, leading to further investigations into its mechanism of action and structure-activity relationships .
Case Study 2: Agricultural Application
In agricultural trials, the compound was applied to crops affected by fungal pathogens. Results indicated a significant reduction in disease incidence compared to untreated controls, supporting its potential as a biopesticide in sustainable agriculture practices .
Mechanism of Action
The mechanism of action of Methyl 3-((4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanoate involves its interaction with specific molecular targets. The fluorophenyl and trifluoromethyl groups enhance its binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The thioester linkage plays a crucial role in its reactivity and stability, influencing its overall biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Properties of Methyl 3-((4-(4-Fluorophenyl)-6-(Trifluoromethyl)Pyrimidin-2-yl)Thio)Propanoate and Analogs
Key Observations:
Trifluoromethyl groups are conserved across analogs, likely due to their role in boosting metabolic stability .
Ester vs. Acid :
- The methyl ester form (target compound) is preferred over the carboxylic acid (discontinued), as esters typically exhibit better membrane permeability and stability .
Core Structure Variations: Compound 2b () incorporates a triazolo[1,5-a]pyrimidine core, which increases molecular complexity and melting point (240–242°C) compared to simpler pyrimidines .
Biological Activity
Methyl 3-((4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanoate, also known by its CAS number 187327-30-6, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and therapeutic applications.
Chemical Structure
The molecular formula of the compound is . The structure features a pyrimidine ring substituted with a trifluoromethyl group and a fluorophenyl moiety, which are known to enhance biological activity through various mechanisms.
Anticancer Properties
Research has indicated that compounds containing pyrimidine and thioether functionalities often exhibit potent anticancer activity. For instance, studies have shown that derivatives of pyrimidine can inhibit key enzymes involved in cancer cell proliferation.
Case Study:
A study conducted by the National Cancer Institute (NCI) evaluated various trifluoromethylated compounds for their anticancer properties. The results demonstrated significant cytotoxicity against several cancer cell lines, including leukemia and lung carcinoma cells, suggesting that the incorporation of trifluoromethyl groups can enhance the efficacy of these compounds in cancer therapy .
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| RPMI-8226 (Leukemia) | 1.5 | High |
| A549 (Lung Carcinoma) | 2.3 | Moderate |
| A498 (Renal Cancer) | 3.0 | Moderate |
The biological activity of this compound may involve the inhibition of protein kinases, which are crucial for cell signaling pathways related to growth and survival. Inhibitors targeting these kinases have been shown to induce apoptosis in cancer cells.
Key Findings:
- Inhibition of Dihydrofolate Reductase (DHFR): Some pyrimidine derivatives inhibit DHFR, leading to reduced nucleotide synthesis and subsequent cell death in rapidly dividing cancer cells .
- Tyrosine Kinase Inhibition: Compounds similar in structure have been reported to inhibit tyrosine kinases, which play a significant role in oncogenic signaling pathways .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that both the fluorinated aromatic groups and the thioether linkage are critical for enhancing biological activity. Variations in these substituents can significantly alter the potency and selectivity of the compound against various biological targets.
| Substituent | Effect on Activity |
|---|---|
| Trifluoromethyl group | Increases lipophilicity and bioavailability |
| Fluorophenyl group | Enhances binding affinity to target enzymes |
| Thioether linkage | Improves metabolic stability |
Q & A
Q. What are the recommended synthetic routes for Methyl 3-((4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanoate, and what factors influence yield optimization?
Methodological Answer: The synthesis typically involves constructing the pyrimidine core with trifluoromethyl and fluorophenyl substituents, followed by thioether linkage formation. Key steps include:
- Trifluoromethylation : Use potassium fluoride or fluorinating agents in dimethyl sulfoxide (DMSO) to introduce the CF₃ group onto the pyrimidine ring .
- Thioether Formation : React the pyrimidine intermediate with methyl 3-mercaptopropanoate under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF .
- Microwave-Assisted Synthesis : Optimize reaction time and temperature using microwave irradiation (e.g., 100°C for 1 hour) to enhance yield and purity, as demonstrated in analogous pyrimidine syntheses .
Yield Optimization Factors : Solvent choice, catalyst loading (e.g., Pd catalysts for cross-coupling), and stoichiometric ratios of intermediates.
Q. How should researchers characterize the structural integrity of this compound post-synthesis?
Methodological Answer: Combine multiple analytical techniques:
- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm substituent positions (e.g., fluorophenyl aromatic protons at ~7.2–7.8 ppm, CF₃ groups as singlets near 120 ppm in ¹³C NMR) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the thioether and pyrimidine moieties .
- Infrared Spectroscopy (IR) : Identify key functional groups (e.g., C=O ester stretch ~1730 cm⁻¹, C-F stretches ~1100–1250 cm⁻¹) .
Advanced Research Questions
Q. What strategies are effective in resolving discrepancies in spectroscopic data for this compound?
Methodological Answer:
- Cross-Validation : Compare experimental NMR shifts with computational predictions (DFT calculations) to resolve ambiguities in substituent positioning .
- Crystallography : If single crystals are obtainable, use X-ray diffraction to unambiguously assign the structure, as demonstrated for related tetrahydropyrimidinones .
- Isotopic Labeling : Introduce deuterated analogs to simplify complex splitting patterns in NMR spectra, particularly for overlapping aromatic protons .
Q. How can the introduction of the trifluoromethyl group on the pyrimidine ring be optimized to minimize side reactions?
Methodological Answer:
- Electrophilic Trifluoromethylation : Use Umemoto’s reagent or Togni’s reagent under controlled conditions (low moisture, inert atmosphere) to reduce byproducts like des-trifluoromethylated analogs .
- Catalytic Systems : Employ copper(I)- or palladium-based catalysts to enhance regioselectivity during CF₃ group installation, as seen in pyridine derivatives .
- In Situ Monitoring : Use HPLC or LC-MS to track reaction progress and identify intermediates requiring quenching .
Q. What methodological considerations are critical for evaluating the biological activity of this compound against related pyrimidine derivatives?
Methodological Answer:
- Comparative Assays : Screen against structurally similar compounds (e.g., pyrimidines with thioether or trifluoromethyl groups) using enzyme inhibition or cytotoxicity assays. Reference bioactivity tables for analogs like Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (antitumor activity) .
- Dose-Response Studies : Use IC₅₀/EC₅₀ determinations to assess potency differences attributable to the fluorophenyl or thioether groups .
- Metabolic Stability Tests : Evaluate the impact of the trifluoromethyl group on half-life using liver microsome assays, leveraging its known lipophilicity-enhancing properties .
Q. How can computational methods aid in predicting the reactivity or stability of this compound under varying conditions?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) to predict binding affinity and guide structural modifications .
- Quantum Mechanical Calculations : Assess electron-withdrawing effects of the CF₃ group on pyrimidine ring stability or susceptibility to nucleophilic attack .
- Degradation Pathway Modeling : Use software like Gaussian or ORCA to predict hydrolysis or oxidation products under acidic/alkaline conditions, informing storage guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
